
7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The structure of this compound includes a naphthyridine core with two aldehyde groups and an oxo group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde, can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . Another method includes the reaction of 4-chloro-2,7-dimethyl-1,8-naphthyridine with methanolic potassium hydroxide, followed by oxidation with selenium dioxide in dioxane .
Industrial Production Methods: Industrial production methods for 1,8-naphthyridines often focus on optimizing yield and efficiency. Multicomponent reactions (MCRs) are frequently employed due to their ability to generate complex molecular architectures efficiently. For example, the MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(dibromoethylbenzene-1,3-disulfonamide) (PBBS) can produce trisubstituted 2-amino-1,8-naphthyridines in moderate to high yields .
Chemical Reactions Analysis
Types of Reactions: 7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as aldehydes and the oxo group.
Common Reagents and Conditions: Common reagents used in the reactions of 1,8-naphthyridines include selenium dioxide for oxidation, methanolic potassium hydroxide for deprotection, and phenyl isothiocyanate for substitution reactions . Reaction conditions often involve refluxing, stirring at room temperature, or using catalysts to enhance reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl isothiocyanate can yield novel 3-alkyl-2-oxo-6-phenyl-5-thioxo-3,4,5,6-tetrahydro-2H-benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridine-1-carbonitriles .
Scientific Research Applications
7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 1,8-naphthyridines are known for their antibacterial, antiviral, and anticancer properties . Additionally, these compounds are used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of 7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The oxo and aldehyde groups play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde include other 1,8-naphthyridines such as gemifloxacin, which is used as an antibacterial agent . Other related compounds include 2,7-difunctionalized-1,8-naphthyridines and benzo[c][2,7]naphthyridines .
Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H6N2O3 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C10H6N2O3/c13-4-6-3-7(5-14)11-10-8(6)1-2-9(15)12-10/h1-5,8H |
InChI Key |
GIRDIKMCQIMVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1C(=CC(=N2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


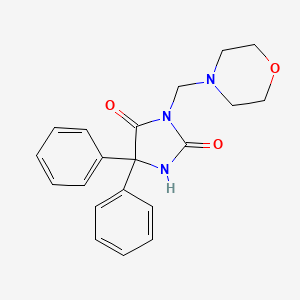
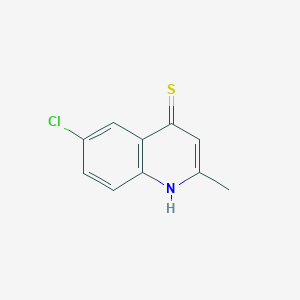
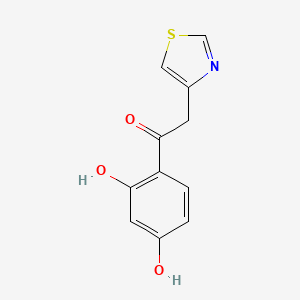
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B12123638.png)
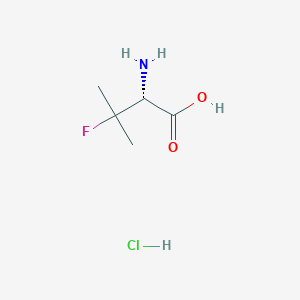

![4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12123653.png)
![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)

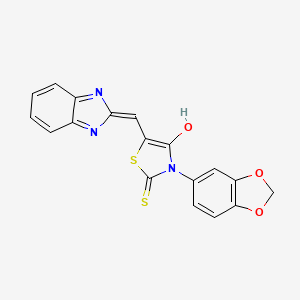
![2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12123679.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole](/img/structure/B12123690.png)
![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)

